N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-25-16-4-6-17(7-5-16)26-18-8-10-19(11-9-18)27(23,24)22(14-2-12-20)15-3-13-21/h4-11H,2-3,12-15,20-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIHRWYFMSCBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CCCN)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Sulfonamide Core: The initial step involves the reaction of 4-(4-methoxyphenoxy)benzenesulfonyl chloride with a suitable amine, such as 3-aminopropylamine, under basic conditions to form the sulfonamide core.
Introduction of Aminopropyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or sulfonamide sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
Anticancer Properties:
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors. The inhibition of this enzyme can lead to reduced tumor growth and metastasis. For instance, derivatives similar to this compound demonstrated IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, indicating strong inhibitory effects . Additionally, compounds exhibiting similar structures have been reported to induce apoptosis in cancer cell lines, such as MDA-MB-231, significantly increasing cell death rates compared to controls.
Antimicrobial Activity:
The compound also exhibits antimicrobial properties. Studies have indicated that sulfonamide derivatives can inhibit bacterial growth by targeting carbonic anhydrases present in bacteria. This mechanism disrupts essential physiological processes in the bacteria, thereby inhibiting their proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide is critical for optimizing its efficacy as a therapeutic agent. The presence of the methoxyphenoxy group is believed to enhance solubility and bioavailability, while the sulfonamide moiety is essential for its biological activity.
Case Study 1: Anticancer Evaluation
A study conducted by Nemr et al. synthesized various benzenesulfonamide derivatives and evaluated their anticancer properties through enzyme inhibition assays and cellular uptake studies. The results showed that specific derivatives could effectively inhibit cancer cell proliferation and induce apoptosis .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial effects of sulfonamide derivatives similar to this compound. The study revealed that these compounds could significantly reduce bacterial growth, demonstrating their potential as therapeutic agents against bacterial infections .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer, Antimicrobial | 10.93 - 25.06 | Carbonic Anhydrase Inhibition |
| 4e (similar derivative) | Anticancer | 15.00 | Apoptosis Induction |
| 4g (similar derivative) | Antimicrobial | 20.00 | Bacterial Growth Inhibition |
Mechanism of Action
The mechanism by which N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine and sulfonamide groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
N,N-Bis(3-aminopropyl)methylamine
- Structure: A tertiary amine with two 3-aminopropyl groups and a central methyl group.
- Applications : Widely used as an intermediate in dendrimer synthesis and peptidomimetics. For example, it serves as a core scaffold for constructing polyamidoamine (PAMAM) dendrimers .
- Its simplicity enhances synthetic accessibility but limits functional diversity.
N,N′-Bis(3-aminopropyl)-1,3-propanediamine
Piperazinyl Derivatives (e.g., Compounds 1c and 2c from )
- Structure : Contain piperazine rings and acetylated or protected functional groups.
- Applications : Exhibit potent antimalarial activity (IC₅₀ values ~175–220 nM) due to enhanced solubility and target affinity from the piperazine moiety .
- Key Differences: The target compound lacks a piperazine ring, which is crucial for the antimalarial efficacy observed in these analogs. However, its methoxyphenoxy group may confer distinct pharmacokinetic properties, such as improved lipid solubility.
Non-linear Optical (NLO) Materials (e.g., bis(3-hydroxypropyl)amino derivatives)
- Structure: Feature bis(3-hydroxypropyl)amino groups and aromatic azo/ethynyl linkages.
- Applications: Used in self-assembled layers for NLO devices due to their non-centrosymmetric organization and thermal stability .
- Key Differences: The target compound’s aminopropyl groups (vs. However, the methoxyphenoxy group could enhance electron delocalization, a desirable trait in NLO materials.
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- Structure : A sulfonamide with azide functional groups.
- Applications : Serves as a reactive intermediate in click chemistry or polymer crosslinking .
- Key Differences: The target compound’s aminopropyl groups offer nucleophilic reactivity (e.g., for conjugation), whereas azides enable cycloaddition reactions. This distinction highlights divergent synthetic applications.
Comparative Data Table
Research Findings and Implications
- Pharmaceutical Potential: While piperazinyl analogs dominate antimalarial research, the target compound’s sulfonamide core and methoxyphenoxy group could be explored for anti-inflammatory or kinase-inhibitory activity, given sulfonamides’ prevalence in drug design.
- Material Science : Its aromatic ether and sulfonamide groups may support applications in charge-transfer complexes or porous materials, though its discontinued status suggests unaddressed synthesis challenges (e.g., purification or stability issues) .
- Synthetic Limitations: Compared to N,N-bis(3-aminopropyl)methylamine, the target compound’s complex structure likely requires multi-step synthesis, increasing cost and reducing scalability.
Biological Activity
N,N-bis(3-aminopropyl)-4-(4-methoxyphenoxy)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, while also presenting relevant data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- CAS Number : 442124-65-4
- Molecular Formula : CHNOS
- Molecular Weight : 306.81 g/mol
The presence of the sulfonamide group is significant for its biological activities, particularly in modulating various biochemical pathways.
1. Anti-inflammatory Activity
Research indicates that sulfonamides can exhibit anti-inflammatory properties. For instance, a study on related sulfonamide compounds demonstrated significant inhibition of carrageenan-induced rat paw edema, with some compounds achieving over 90% inhibition at specific concentrations . This suggests that this compound may also possess similar anti-inflammatory effects.
2. Antimicrobial Activity
The antimicrobial efficacy of sulfonamides is well-documented. A comparative study found that certain benzenesulfonamide derivatives exhibited potent activity against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) as low as 6.63 mg/mL . While specific data on this compound is limited, its structural similarity to these effective compounds suggests potential antimicrobial properties.
3. Anticancer Activity
Recent studies have highlighted the potential of benzenesulfonamide derivatives as anticancer agents. For example, a derivative targeting STAT3 and tubulin showed strong inhibitory activity against various cancer cell lines (IC values ranging from 1.35 μM to 3.04 μM) . The dual-target mechanism of action presents a promising avenue for further exploration of this compound as an anticancer agent.
Case Study 1: Synthesis and Evaluation
A study synthesized a series of sulfonamides similar to this compound and evaluated their biological activities. The results showed that compounds with similar functional groups demonstrated significant anti-inflammatory and antimicrobial effects, supporting the hypothesis that this compound may exhibit comparable biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that modifications in the sulfonamide backbone significantly affect biological activity. Compounds with longer alkyl chains or additional functional groups often exhibited enhanced potency against bacterial strains and cancer cell lines . This insight could guide future modifications of this compound to optimize its biological effects.
Table 1: Summary of Biological Activities
Q & A
Q. Table 1. Representative Synthetic Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DCM/THF | High solubility |
| Base | TEA (2.5 equiv) | Prevents acid degradation |
| Reaction Time | 8–10 hours | Maximizes conversion |
Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
Answer:
Basic Characterization :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm amine protons (δ 1.5–2.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
- 2D NMR (COSY, HSQC) : Assign coupling between 3-aminopropyl chains and aromatic protons.
- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
Q. Advanced Structural Confirmation :
- X-ray Crystallography :
How can computational modeling predict the compound's interaction with biological targets, and what validation experiments are required?
Answer:
Methodology :
Molecular Docking :
- Software: AutoDock Vina or Schrödinger Suite.
- Target: Enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase).
Molecular Dynamics (MD) Simulations :
- Assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns).
Q. Validation Experiments :
- In Vitro Assays :
- Enzyme inhibition assays (IC₅₀ determination).
- Isothermal Titration Calorimetry (ITC) to measure binding constants .
- Contradiction Resolution : If computational results conflict with experimental data, re-evaluate force field parameters or solvation models .
What strategies resolve contradictions in reported biological activities across different studies?
Answer:
Common Sources of Contradictions :
- Variability in assay conditions (pH, temperature).
- Differences in compound purity or stereochemistry.
Q. Resolution Strategies :
Standardized Protocols :
- Use USP/Ph.Eur. guidelines for solubility and stability testing.
Orthogonal Assays :
- Compare enzyme inhibition (e.g., fluorometric vs. colorimetric assays).
Structural Re-analysis :
Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strains or MIC determination methods. Re-testing under controlled conditions (e.g., CLSI guidelines) is recommended .
What are the primary considerations when designing solubility and stability studies for this sulfonamide derivative?
Answer:
Key Parameters :
Solubility Profiling :
- Solvents: DMSO (stock solutions), PBS (physiological pH).
- Techniques: HPLC-UV quantification at λ = 254 nm.
Stability Assessment :
- pH: Test degradation at pH 2.0 (simulated gastric fluid) and 7.4 (blood).
- Temperature: Accelerated stability studies (40°C/75% RH).
Q. Table 2. Stability Study Design
| Condition | Duration | Analysis Method |
|---|---|---|
| pH 7.4, 25°C | 48 hours | HPLC |
| 40°C/75% RH | 4 weeks | Mass Spec |
How does the electronic nature of the 4-methoxyphenoxy group influence the compound's reactivity in nucleophilic substitution reactions?
Answer:
Electronic Effects :
- Electron-Donating Methoxy Group :
- Activates the aromatic ring toward electrophilic substitution.
- Reduces reactivity in SNAr (nucleophilic aromatic substitution) due to decreased electrophilicity.
Q. Experimental Validation :
- Hammett Analysis : Compare reaction rates with analogs (e.g., 4-nitrophenoxy vs. 4-methoxyphenoxy).
- Kinetic Studies : Monitor intermediates via stopped-flow UV-Vis spectroscopy .
What experimental approaches are recommended for elucidating the role of the 3-aminopropyl groups in target binding affinity?
Answer:
Structure-Activity Relationship (SAR) Strategies :
Analog Synthesis :
- Replace 3-aminopropyl with shorter (ethyl) or longer (butyl) chains.
Binding Assays :
- Surface Plasmon Resonance (SPR): Measure real-time kinetics (ka/kd).
- Competitive Binding: Use fluorescent probes (e.g., FITC-labeled ligands).
Case Study : In related bis(aminopropyl)amines, chain length correlates with membrane permeability and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
